molecular formula C12H15BrClNO B1344548 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide CAS No. 1119452-43-5

2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide

Cat. No. B1344548
M. Wt: 304.61 g/mol
InChI Key: JNMRCPQSIPYFNI-UHFFFAOYSA-N
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Description

2-Bromo-N-[2-(4-chlorophenyl)ethyl]butanamide (BCPBA) is an organic compound belonging to the class of organic compounds known as amides. It is a white crystalline solid with a molecular weight of 275.58 g/mol and a melting point of 86-90°C. BCPBA has a variety of uses in both scientific research and industrial applications. It is used as a reagent in organic synthesis, a catalyst for the synthesis of various organic compounds, and a precursor for the synthesis of pharmaceuticals. BCPBA is also used in the production of polymers, plastics and surfactants.

Scientific Research Applications

Antimicrobial Activity

Research on arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, similar in structure to the target compound, has shown that these compounds possess significant antibacterial and antifungal properties. Their synthesis involves the copper-catalyzed arylation of acrylic and methacrylic acid amides, leading to potential applications in developing new antimicrobial agents (Baranovskyi et al., 2018).

Kinetic and Mechanism Studies

Kinetic studies on substituted 4-chloro-N-phenylbutanamides, which share a structural similarity with the target compound, have revealed insights into their behavior in basic solutions. These compounds undergo ring closure and subsequent hydrolysis, providing valuable information on their chemical reactivity and potential applications in synthetic organic chemistry (Sedlák et al., 2002).

Synthesis and Characterization of Antimicrobial Agents

The synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents highlight the process of creating compounds with significant antimicrobial properties. Through a series of reactions involving bromophenyl methyl cyanide, researchers synthesized compounds screened for antimicrobial activity, indicating a pathway for developing new antibiotics or antifungal agents (Doraswamy & Ramana, 2013).

Application in Organic Synthesis

Studies on the bromination of 2,4-difunctional esters and their reactions with nucleophilic reagents demonstrate the utility of such compounds in organic synthesis. These reactions offer insights into the selective introduction of functional groups and the potential for creating complex organic molecules, which could be useful in drug synthesis and material science (Pevzner, 2003).

Electronic and Non-Linear Optical Properties

Research on the selective arylation of bromo-substituted compounds via Pd-catalyzed Suzuki cross-coupling reactions provides data on their reactivity, electronic, and non-linear optical properties. This information is crucial for the development of materials with specific electronic or optical characteristics, which could find applications in electronics, photonics, and material sciences (Nazeer et al., 2020).

properties

IUPAC Name

2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO/c1-2-11(13)12(16)15-8-7-9-3-5-10(14)6-4-9/h3-6,11H,2,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMRCPQSIPYFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCCC1=CC=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide

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